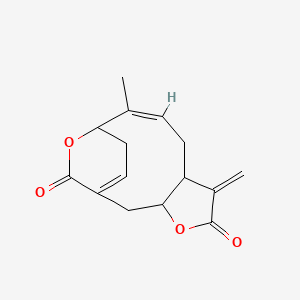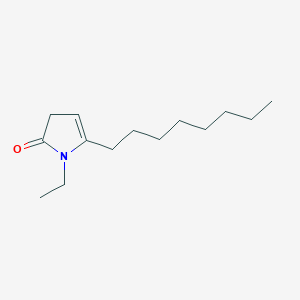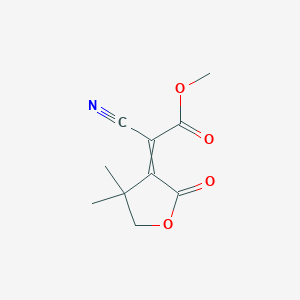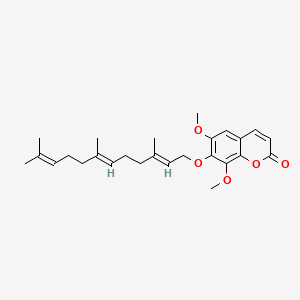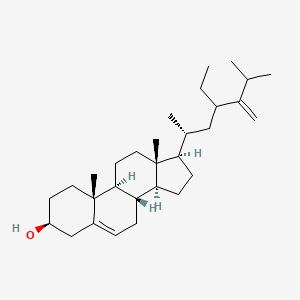
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- is a naturally occurring sterol found in various plants and marine organisms. It is a derivative of ergosterol, which is a key component of fungal cell membranes. This compound has garnered interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- typically involves the modification of ergosterol or other related sterols. One common method includes the use of chemical reagents to introduce the ethyl group at the 23rd position and the double bond at the 24(28) position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- may involve the extraction of the compound from natural sources such as plants or marine organisms. This process includes several steps such as extraction, purification, and crystallization to obtain the pure compound. Alternatively, large-scale chemical synthesis methods can be employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the sterol structure.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the sterol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated sterols. Substitution reactions can result in a variety of functionalized sterol derivatives.
Wissenschaftliche Forschungsanwendungen
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting cellular processes. The compound may also interact with specific enzymes and receptors, influencing signaling pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can be compared with other sterols such as:
Ergosterol: A precursor in the biosynthesis of vitamin D2.
Cholesterol: A key component of animal cell membranes.
Stigmasterol: Found in plant cell membranes and used in the synthesis of steroid hormones.
Eigenschaften
CAS-Nummer |
82154-21-0 |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-ethyl-6-methyl-5-methylideneheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-8-22(21(5)19(2)3)17-20(4)26-11-12-27-25-10-9-23-18-24(31)13-15-29(23,6)28(25)14-16-30(26,27)7/h9,19-20,22,24-28,31H,5,8,10-18H2,1-4,6-7H3/t20-,22?,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI-Schlüssel |
GZYZMUDEXLFIHC-UKJHRJSGSA-N |
Isomerische SMILES |
CCC(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C |
Kanonische SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



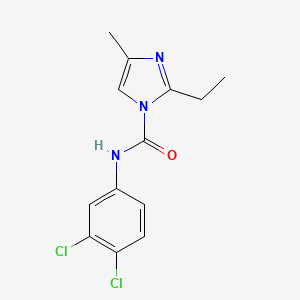
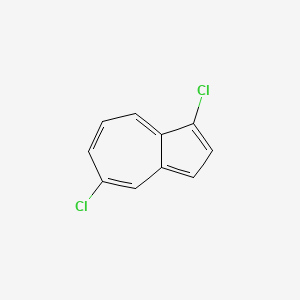

![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
